- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Cas no 903907-74-4 (Oseltamivir Impurity 16)

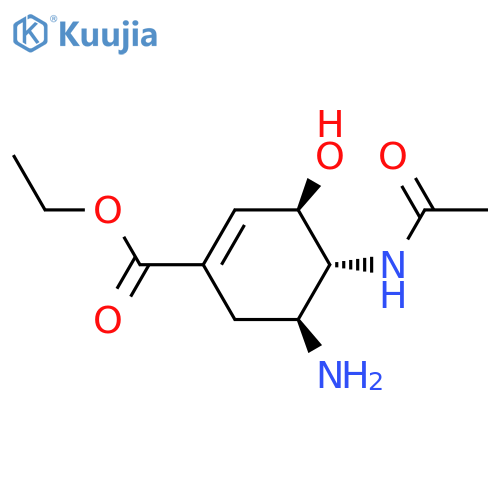

Oseltamivir Impurity 16 structure

商品名:Oseltamivir Impurity 16

Oseltamivir Impurity 16 化学的及び物理的性質

名前と識別子

-

- Oseltamivir Impurity 48

- OseltaMivir iMpurity E

- Oseltamivir Impurity 1

- Oseltamivir EP Impurity

- 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-hydroxy-, ethyl ester, (3R,4R,5S)-

- (3R,4R,5S)-ethyl 4-acetamido-5-amino-3-hydroxycyclohex-1-enecarboxylate

- (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-enecarboxylicacidethylester

- Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-hydroxy-1-cyclohexene-1-carboxylate (ACI)

- Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohex-1-ene-1-carboxylate

- 903907-74-4

- SCHEMBL16619479

- Oseltamivir Impurity 16

-

- インチ: 1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1

- InChIKey: ZMPNPIVRPAPPQU-IVZWLZJFSA-N

- ほほえんだ: N([C@H]1[C@H](O)C=C(C(=O)OCC)C[C@@H]1N)C(=O)C

計算された属性

- せいみつぶんしりょう: 242.12665706g/mol

- どういたいしつりょう: 242.12665706g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 102Ų

Oseltamivir Impurity 16 セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at recommended temperature

Oseltamivir Impurity 16 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-10mg |

903907-74-4 | 10mg |

¥5027.00 | 2023-09-15 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-25mg |

903907-74-4 | 25mg |

¥9552.00 | 2023-09-15 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-100mg |

903907-74-4 | 100mg |

¥28489.00 | 2023-09-15 |

Oseltamivir Impurity 16 合成方法

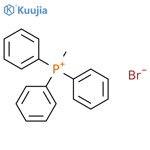

ごうせいかいろ 1

はんのうじょうけん

リファレンス

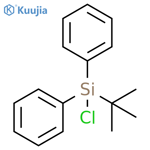

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

リファレンス

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

リファレンス

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Triethylamine , Triethylsilane Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Solvents: Dichloromethane ; 2 h, rt

1.2 Solvents: Dichloromethane ; 2 h, rt

リファレンス

- Ring-Closing Metathesis-Based Synthesis of (3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic Acid Ethyl Ester: A Functionalized Cycloalkene Skeleton of GS4104, Journal of Organic Chemistry, 2006, 71(14), 5365-5368

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

リファレンス

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

リファレンス

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , tert-Butanol , Water ; 8 h, 0 °C

2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

4.1 -

2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

4.1 -

リファレンス

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Morpholine Solvents: Methanol , Dichloromethane ; overnight, rt; 4 h, 50 °C

リファレンス

- Diversity-Oriented Production of Metabolites Derived from Chorismate and Their Use in Organic Synthesis, Angewandte Chemie, 2011, 50(34), 7781-7786

Oseltamivir Impurity 16 Raw materials

Oseltamivir Impurity 16 Preparation Products

Oseltamivir Impurity 16 関連文献

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

903907-74-4 (Oseltamivir Impurity 16) 関連製品

- 1416439-44-5(1-2-(Trifluoromethyl)PhenylCyclobutan-1-Amine Hydrochloride)

- 2408970-03-4(tert-butyl N-{[1-(3-hydroxypropyl)pyrrolidin-2-yl]methyl}carbamate)

- 844885-08-1((3,5-difluorophenyl)(3-methoxyphenyl)methanone)

- 128454-91-1(6-Bromo-1,1,1,2,2,3,3-heptafluoro-4,4-bis(trifluoromethyl)hexane)

- 1806692-68-1(Ethyl 2-(2-bromopropanoyl)-4-fluorobenzoate)

- 1855907-43-5(4-(chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole)

- 181480-21-7(ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate)

- 93187-18-9(3-Chloro-N-2-(1H-indol-3-yl)ethylpropanamide)

- 2408971-39-9(tert-butyl N-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbamate)

- 866342-74-7(2-6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methoxyphenyl)acetamide)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jincang Pharmaceutical (Shanghai) Co., LTD.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量